Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate
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Overview
Description
Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a chemical compound with the molecular formula C₁₃H₁₉N₃O₂ and a molecular weight of 249.31 g/mol . This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with an appropriate pyrazine carboxylate under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
- 3-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
Uniqueness
Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is unique due to its specific structural features, such as the cyclopropyl group and the imidazo[1,2-a]pyrazine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound’s synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H19N3O2, with a molecular weight of approximately 249.31 g/mol. The compound features a unique imidazo-pyrazine core along with a cyclopropyl group and a propan-2-yl ester functionality, which contribute to its chemical reactivity and potential biological activity .
Synthesis
The synthesis of this compound typically involves cyclization reactions between cyclopropylamine derivatives and suitable carboxylates under acidic or basic conditions. Common methods include:
Reaction Type | Reagents Used |
---|---|
Cyclization | Cyclopropylamine + Pyridine Carboxylate |
Oxidation | Potassium permanganate, Hydrogen peroxide |
Reduction | Lithium aluminum hydride, Sodium borohydride |
Industrial production may utilize continuous flow reactors to enhance yield and purity .
Biological Activities
Research has highlighted several key biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
Antiviral Activity
The compound has been evaluated for its antiviral effects against several viruses. Notably, it demonstrated activity against coronaviruses with an IC50 value of 56.96 µM in specific assays. Docking studies suggest that the compound interacts effectively with viral proteases .
Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies have shown cytotoxic effects against various cancer cell lines including breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K562). The mechanism appears to involve inhibition of cyclin-dependent kinases (CDKs), with some derivatives exhibiting IC50 values as low as 0.16 µM against CDK9 .
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. These interactions modulate their activity and lead to therapeutic effects. For instance:
- Inhibition of CDK9 : The compound acts as an inhibitor of CDK9, which plays a crucial role in cell cycle regulation and transcriptional control.
- Viral Protease Interaction : The binding affinity to viral proteases suggests a mechanism for its antiviral effects.
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral properties against human coronavirus 229E, derivatives of imidazo[1,2-a]pyrazine were tested for their ability to inhibit viral replication. The results indicated that certain structural modifications enhanced the antiviral activity significantly.
Case Study 2: Anticancer Activity
A series of analogs were synthesized and tested for anticancer activity against multiple cell lines. The most potent derivative exhibited an IC50 value of 6.66 µM across different cancer types, correlating well with its CDK9 inhibitory activity.
Properties
Molecular Formula |
C13H19N3O2 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
propan-2-yl 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-8(2)18-13(17)12-11(9-3-4-9)15-10-7-14-5-6-16(10)12/h8-9,14H,3-7H2,1-2H3 |
InChI Key |
RQYUHKFHFAJEDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=C2N1CCNC2)C3CC3 |
Origin of Product |
United States |
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